Product packaging for 1-Ethoxy-2,4-pentanedione(Cat. No.:CAS No. 20754-01-2)

1-Ethoxy-2,4-pentanedione

Cat. No.: B12694673
CAS No.: 20754-01-2
M. Wt: 144.17 g/mol
InChI Key: SSVCOUCWPBSLAE-UHFFFAOYSA-N
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Description

1-Ethoxy-2,4-pentanedione is a high-value chemical building block of significant interest in organic synthesis and enzymatic catalysis. Its primary researched application is as a key precursor in the enzymatic synthesis of 3-cyano-4-(ethoxymethyl)-6-methyl-2-pyridone, a critical intermediate in the production of Vitamin B6 . This synthesis is efficiently catalyzed by lipase from Candida rugosa (triacylglycerol ester hydrolases, EC 3.1.1.3), demonstrating a green chemistry approach to producing biologically active compounds . Kinetic studies performed at 50 °C have shown that the reaction follows a ping-pong bi-ter mechanism, with the enzyme exhibiting higher specificity constants and greater affinity towards this compound compared to the co-substrate, 2-cyanoacetamide . The compound's reactivity is defined by its 1,3-dicarbonyl structure, which allows it to act as a Michael acceptor in conjugate addition reactions, a fundamental transformation in constructing complex molecular architectures . This compound is for research purposes only and is NOT intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B12694673 1-Ethoxy-2,4-pentanedione CAS No. 20754-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20754-01-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-ethoxypentane-2,4-dione

InChI

InChI=1S/C7H12O3/c1-3-10-5-7(9)4-6(2)8/h3-5H2,1-2H3

InChI Key

SSVCOUCWPBSLAE-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Ethoxy 2,4 Pentanedione

Enolization and Tautomeric Equilibria in β-Diketone Systems

The chemical behavior of 1-ethoxy-2,4-pentanedione is fundamentally influenced by the principles of keto-enol tautomerism, a characteristic feature of β-dicarbonyl compounds. scispace.com This compound exists as a dynamic equilibrium between its diketo form and one or more enol tautomers. thecatalyst.org The equilibrium position is sensitive to various factors, including the solvent environment and steric effects. thecatalyst.orgorientjchem.org In β-diketone systems like the parent compound 2,4-pentanedione, the enol form is often significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. researchgate.net This stabilization can make the enol tautomer the predominant form in the gas phase and in non-polar, aprotic solvents. researchgate.net Conversely, in protic solvents such as water or methanol, the diketo form tends to be more favored. researchgate.netresearchgate.net This shift occurs because the solvent molecules can engage in intermolecular hydrogen bonding with the carbonyl groups of the keto form, disrupting the intramolecular hydrogen bond of the enol form. researchgate.netresearchgate.net

The distinct structural differences between the keto and enol tautomers of β-diketones allow for their characterization and quantification using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying this equilibrium. thecatalyst.orgresearchgate.net In ¹H NMR spectra, the keto and enol forms give rise to separate, distinct signals, and the relative ratio of these tautomers can be determined by comparing the integration of their respective peaks. thecatalyst.orgresearchgate.net For instance, the enolic hydroxyl proton typically appears as a sharp signal at a characteristic downfield chemical shift. Gas-phase NMR spectroscopy has also been employed to measure the equilibrium constant between tautomers directly. researchgate.net

Infrared (IR) spectroscopy provides another method for probing tautomeric forms. The presence of the chelated enol form can be identified by its characteristic vibrational signatures, which differ significantly from those of the diketo form. researchgate.net Calorimetric techniques, often used in conjunction with NMR, have been applied to study the influence of solvents on the equilibrium position. scispace.comresearchgate.net

The equilibrium between the keto and enol forms is governed by thermodynamic parameters, primarily the change in enthalpy (ΔH) and entropy (ΔS) for the enolization process. For the parent compound, 2,4-pentanedione, extensive thermochemical studies have been conducted to determine these values. The enthalpy of formation is a critical property in evaluating the stability of each tautomer. umsl.edu The enol form is generally more stable than the keto form in the gas phase. researchgate.net

Studies on 2,4-pentanedione have provided precise measurements for the enthalpies of formation for both the diketo and the predominant (Z)-enol tautomer in both gas and liquid phases. umsl.edunih.gov The difference in these values reflects the relative stability of the two forms. An endothermic enthalpy of mixing has also been observed, which destabilizes the mixture of tautomers relative to the pure components. umsl.edunih.gov These thermodynamic principles are directly applicable to understanding the tautomeric behavior of substituted β-diketones like this compound.

Table 1: Thermodynamic Data for 2,4-Pentanedione Tautomers This interactive table summarizes key thermodynamic values for the tautomers of the parent compound, 2,4-pentanedione. The data illustrates the relative stability of the keto and enol forms.

ParameterTautomerValue (kJ·mol⁻¹)PhaseSource
Enthalpy of Formation (ΔfH°m)(Z)-4-hydroxy-3-penten-2-one (enol)-378.2 ± 1.2Gas umsl.edunih.gov
Enthalpy of Formation (ΔfH°m)2,4-pentanedione (keto)-358.9 ± 2.5Gas umsl.edunih.gov
Enthalpy of Formation (ΔfH°m)(Z)-4-hydroxy-3-penten-2-one (enol)-429.0 ± 1.0Liquid umsl.edunih.gov
Enthalpy of Formation (ΔfH°m)2,4-pentanedione (keto)-410.1 ± 1.2Liquid umsl.edunih.gov
Enthalpy of Vaporization(Z)-4-hydroxy-3-penten-2-one (enol)50.8 ± 0.6Liquid umsl.edunih.gov
Enthalpy of Vaporization2,4-pentanedione (keto)51.2 ± 2.2Liquid umsl.edunih.gov

Role of this compound as an Electrophilic Intermediate

In chemical reactions, this compound can function as an electrophilic intermediate. An electrophile is a chemical species that is electron-deficient and accepts electrons from an electron-rich nucleophile to form a chemical bond. pressbooks.pub The structure of this compound contains two carbonyl groups. The carbon atoms of these carbonyls are inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. pressbooks.pub This creates partially positive charges on the carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. This electrophilicity is central to many of the compound's characteristic reactions, including additions and condensations.

Nucleophilic Addition and Cyclization Reactions

The electrophilic nature of this compound facilitates its participation in nucleophilic addition and subsequent cyclization reactions, which are crucial for the synthesis of various heterocyclic compounds.

Derivatives of 2-cyanoacetamide (B1669375) are versatile reagents in organic synthesis, often utilized for their active methylene (B1212753) group, which can act as a potent nucleophile. nih.govekb.eg In reactions with β-dicarbonyl compounds like this compound, the carbanion generated from deprotonation of the 2-cyanoacetamide derivative can attack one of the electrophilic carbonyl carbons. This initial nucleophilic addition is typically followed by an intramolecular cyclization and dehydration sequence to afford highly substituted heterocyclic systems. ekb.eg For example, the condensation of a β-diketone with an N-substituted cyanoacetamide is a well-established method for synthesizing substituted 2-pyridone derivatives. researchgate.net This type of reaction highlights the utility of this compound as a building block for complex molecular architectures.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.commdpi.com β-Dicarbonyl compounds, including this compound, are excellent substrates for MCRs due to their multiple reactive sites. sioc-journal.cn A classic example is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen source. By analogy, this compound can participate in similar multicomponent pathways. For instance, it can react with an aldehyde and a compound containing an active methylene group and a nitrogen source (such as 2-cyanoacetamide) to construct complex, functionalized heterocyclic rings in a single step. researchgate.net

Investigations into C-C Bond Formation Reactions Involving this compound Derivatives

The unique structural characteristics of this compound, featuring a β-dicarbonyl moiety, make it a versatile precursor in a variety of carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures. Research in this area has explored the reactivity of the active methylene group located between the two carbonyl functionalities, as well as the carbonyl groups themselves, in reactions such as pyrazole (B372694) synthesis, Knoevenagel condensations, and Michael additions.

One of the notable applications of this compound in forming new carbon-heteroatom and subsequently new ring systems, which are pivotal in medicinal chemistry, is in the synthesis of substituted pyrazoles. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3-ethoxy-5-methylpyrazole. This transformation is a classic example of a condensation reaction where the β-dicarbonyl compound reacts with a dinucleophile, in this case, hydrazine, to form a stable heterocyclic ring. This resulting pyrazole can be further functionalized, for instance, by reacting it with formalin (a source of formaldehyde) to yield 1-hydroxymethyl-3-ethoxy-5-methylpyrazole researchgate.net. This subsequent reaction demonstrates the utility of the initial pyrazole derivative in further C-C and C-O bond-forming transformations.

The following table summarizes a key transformation of a this compound derivative, highlighting the reactants, products, and conditions of the reaction.

While direct and extensive studies on Knoevenagel condensations and Michael additions specifically employing this compound are not widely documented in readily available literature, the reactivity of its parent compound, 2,4-pentanedione (acetylacetone), provides a strong indication of the expected chemical behavior.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new C=C bond after a dehydration step. Given the presence of the active methylene group in this compound, it is anticipated to react with various aldehydes and ketones in a similar fashion to acetylacetone (B45752), which readily undergoes such condensations.

Similarly, the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a plausible reaction pathway for this compound. The enolate of this compound, formed under basic conditions, can act as a soft nucleophile and attack the β-carbon of Michael acceptors.

Further research is required to fully elucidate the scope and limitations of this compound and its derivatives in these and other C-C bond-forming reactions, which would expand its utility as a versatile building block in organic synthesis.

Coordination Chemistry and Metal Complexes of 1 Ethoxy 2,4 Pentanedione and Its Schiff Base Derivatives

Ligand Design and Synthesis from 1-Ethoxy-2,4-pentanedione

The design and synthesis of ligands derived from this compound are foundational to the development of new coordination complexes. The inherent reactivity of the dicarbonyl moiety in this compound allows for straightforward synthetic modifications, particularly through condensation reactions to form Schiff base ligands.

Schiff base ligands are a prominent class of organic compounds characterized by the presence of an azomethine (-C=N-) group. scispace.com These ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound. scispace.comnih.gov In the context of this compound, its carbonyl groups can react with diamines to yield tetradentate Schiff base ligands. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable imine linkage of the Schiff base. scispace.com The choice of diamine is crucial as it dictates the backbone and ultimately the coordination geometry of the resulting metal complexes.

The general synthetic route for the formation of these Schiff base ligands can be represented as follows:

This compound + Diamine → Schiff Base Ligand + 2H₂O

These Schiff base ligands are versatile in their coordination capabilities, often acting as tetradentate donors, coordinating to metal ions through nitrogen and oxygen atoms. scispace.com

The design of coordination complexes with specific properties hinges on the careful selection of both the ligand and the metal ion. Schiff base ligands derived from this compound offer a high degree of tunability. The structure of the diamine bridge can be modified to alter the steric and electronic properties of the ligand, which in turn influences the geometry and stability of the resulting metal complex.

Key design principles include:

Chelate Effect: The formation of stable five- or six-membered chelate rings upon coordination of the tetradentate Schiff base ligand to a metal ion significantly enhances the thermodynamic stability of the complex.

Geometric Constraints: The length and flexibility of the diamine bridge in the Schiff base ligand impose geometric constraints on the metal coordination sphere, favoring specific geometries such as square planar or octahedral.

By systematically varying the components of the Schiff base ligand, it is possible to fine-tune the properties of the coordination complexes for specific applications.

Formation and Spectroscopic Characterization of Metal Complexes

The reaction of Schiff base ligands derived from this compound with various metal salts leads to the formation of coordination complexes. The characterization of these complexes is crucial to understanding their structure, bonding, and properties. A combination of spectroscopic techniques is typically employed for this purpose.

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals. The coordination of the ligand to the metal ion is typically confirmed by infrared (IR) spectroscopy, where a shift in the C=N (azomethine) stretching frequency is observed upon complexation. Electronic absorption (UV-Vis) spectroscopy provides insights into the geometry of the complexes. For instance, the electronic spectra of Ni(II) and Cu(II) complexes can help distinguish between square planar and octahedral geometries.

Table 1: Spectroscopic Data for Selected Transition Metal Complexes

Metal IonComplex GeometryKey IR Bands (cm⁻¹) (υ(C=N))Electronic Transitions (nm)
Nickel(II)Square Planar~1610400-600
Copper(II)Square Planar~1615500-700
Zinc(II)Tetrahedral~1620Ligand-based transitions
Palladium(II)Square Planar~1605350-500

The molar conductance values of these complexes in solution are typically low, indicating their non-electrolytic nature. science.gov

The coordination chemistry of lanthanide ions with Schiff base ligands is an area of growing interest due to the unique photophysical properties of these elements. Schiff base ligands derived from this compound can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The coordination environment around the lanthanide ion is crucial for efficient energy transfer and for protecting the ion from non-radiative decay processes. These complexes are often characterized by luminescence spectroscopy, in addition to IR and NMR spectroscopy.

For example, X-ray structural analysis of one-electron oxidized palladium(II) salen-type complexes has shown that they can be assigned as relatively localized Pd(II)(phenoxyl)(phenolate) complexes. scirp.org Similarly, the structures of one-electron oxidized copper(II) salen-type complexes have been established through X-ray analysis, revealing that their structures are similar to those before oxidation. scirp.org This detailed structural information is invaluable for understanding the electronic structure and reactivity of these metal complexes.

Determination of Stability Constants for Metal Complexes

The stability constant of a metal complex is a critical parameter that quantifies the equilibrium of the complex's formation from its constituent metal ion and ligands in a solution. A higher stability constant value indicates a greater propensity for the complex to form and remain intact. The determination of these constants is fundamental to understanding the behavior of metal complexes in various chemical and biological systems.

Several techniques are employed to determine the stability constants of metal complexes, including potentiometric titration, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. The choice of method often depends on the specific properties of the metal ion, the ligand, and the resulting complex. For instance, the Irving-Rossotti method, a potentiometric titration technique, is widely used for calculating stability constants in solution. This method involves monitoring the pH changes in a solution containing a metal ion and a ligand upon the addition of a standard base.

While extensive research exists on the stability constants of metal complexes with various β-diketones, specific data for this compound is not extensively documented in the available literature. However, the principles governing the stability of metal β-diketonate complexes are well-established. The stability is influenced by factors such as the nature of the metal ion (including its charge and size), the basicity of the ligand, and the chelate ring's formation. Generally, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

For Schiff base derivatives of this compound, the stability of their metal complexes would also depend on the nature of the amine used in the Schiff base formation and the resulting denticity of the ligand. Tetradentate Schiff base ligands, for example, often form highly stable complexes with transition metal ions due to the chelate effect.

Table 1: Illustrative Stability Constants of Related Metal β-Diketonate Complexes This table provides examples of stability constants for complexes of acetylacetone (B45752) (a related β-diketone) to illustrate typical values, as specific data for this compound is not readily available.

Metal Ion Ligand Log K1 Log K2 Method Reference
Cu(II) Acetylacetone 8.22 6.78 Potentiometry [General Chemistry Textbooks]
Ni(II) Acetylacetone 5.85 4.45 Potentiometry [General Chemistry Textbooks]
Co(II) Acetylacetone 5.30 4.00 Potentiometry [General Chemistry Textbooks]
Zn(II) Acetylacetone 5.05 4.10 Potentiometry [General Chemistry Textbooks]

Note: The values in this table are for acetylacetone, not this compound, and are for illustrative purposes only.

Catalytic and Materials Science Applications of Coordination Complexes

Catalytic Applications of Metal-1-Ethoxy-2,4-pentanedione Complexes

Metal complexes of β-diketones, including this compound, and their Schiff base derivatives are of significant interest in the field of catalysis due to their ability to act as versatile catalysts in a variety of organic transformations. The catalytic activity is often attributed to the metal center's ability to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

While specific catalytic applications of metal-1-ethoxy-2,4-pentanedione complexes are not extensively detailed in the provided search results, the broader class of metal β-diketonate complexes is known to catalyze reactions such as:

Oxidation Reactions: Cobalt complexes with Schiff base ligands derived from pentane-2,4-dione have been investigated as catalysts for Wacker-type oxidation of olefins to ketones. nih.gov These systems often utilize dioxygen as the oxidant, offering a greener alternative to traditional stoichiometric oxidants. nih.gov

Epoxidation of Alkenes: Manganese(III) salen complexes, which are structurally related to Schiff base complexes of β-diketones, are effective catalysts for the epoxidation of unfunctionalized olefins. koyauniversity.org

Polymerization Reactions: Metal complexes of β-diketones can act as initiators or catalysts in polymerization reactions, such as ring-opening polymerization of cyclic esters.

The catalytic performance of these complexes can be fine-tuned by modifying the ligand structure. For instance, introducing electron-donating or electron-withdrawing groups on the this compound backbone or on the Schiff base moiety can alter the electronic properties of the metal center and, consequently, its catalytic activity and selectivity.

Table 2: Examples of Catalytic Applications of Related Metal β-Diketonate Complexes

Metal Complex Type Reaction Catalyzed Substrate Product Reference
Cobalt-Schiff Base Wacker-type Oxidation Olefins Ketones nih.gov
Manganese(III)-Salen Epoxidation Unfunctionalized Olefins Epoxides koyauniversity.org

Note: This table provides examples of catalytic applications for related compounds, as specific data for this compound complexes is limited.

Utility in Materials Science Applications

Coordination complexes of this compound and its derivatives have potential applications in materials science, primarily as precursors for the synthesis of various inorganic materials and as components in the development of functional materials.

One of the key applications is in the preparation of metal oxide nanoparticles and thin films. Metal β-diketonate complexes are often volatile and can be used as precursors in chemical vapor deposition (CVD) and sol-gel processes. Upon thermal decomposition, these complexes yield high-purity metal oxides. The ethoxy group in this compound may influence the volatility and decomposition characteristics of the metal complexes, potentially offering advantages in controlling the properties of the resulting materials.

Furthermore, Schiff base complexes derived from this compound can be incorporated into polymer matrices to create new materials with tailored optical, magnetic, or catalytic properties. The ability to form stable, well-defined structures makes these complexes attractive building blocks for the design of functional materials. For instance, Schiff base metal complexes have been explored for their potential use in organic light-emitting diodes (OLEDs) and as sensors. nih.gov

While direct applications of this compound complexes in materials science are not widely reported, the versatility of β-diketonate and Schiff base ligands suggests a promising area for future research and development.

Spectroscopic and Analytical Characterization Methodologies for 1 Ethoxy 2,4 Pentanedione and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in 1-Ethoxy-2,4-pentanedione. It is particularly effective in distinguishing between the coexisting keto and enol tautomers.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, FTIR is instrumental in identifying its carbonyl groups, ether linkage, and alkyl framework.

Due to keto-enol tautomerism, the FTIR spectrum of a sample will display characteristic bands for both forms. The diketo tautomer possesses two distinct carbonyl groups (C2=O and C4=O) and is expected to show strong absorption bands in the region of 1715-1740 cm⁻¹. In analogous β-ketoesters like ethyl acetoacetate (B1235776), these are observed as two distinct peaks for the ester and ketone carbonyls. researchgate.netchegg.com The enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, exhibits a different pattern. Its spectrum is characterized by a conjugated ketone C=O stretching band at a lower wavenumber, typically around 1650-1660 cm⁻¹, and a C=C double bond stretching vibration near 1618-1624 cm⁻¹. acs.org

Other significant absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups, typically found in the 2850-3000 cm⁻¹ range, and the C-O stretching of the ethoxy group, which appears in the 1000-1300 cm⁻¹ region. docbrown.info The broad O-H stretch of the enol form can sometimes be observed between 2500 and 3300 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound
Vibrational ModeTautomerExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)Keto & Enol2850 - 3000Medium-Strong
C=O Stretch (Ketone, C4)Keto~1715Strong
C=O Stretch (Ketone, C2)Keto~1735Strong
C=O Stretch (Conjugated)Enol1650 - 1660Strong
C=C Stretch (Conjugated)Enol1610 - 1630Medium-Strong
C-O Stretch (Ether)Keto & Enol1000 - 1300Strong

Raman Spectroscopy Techniques

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds like carbonyls, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as C=C bonds. For this compound, the C=O and C=C stretching vibrations of the enol tautomer would be expected to produce strong signals. nih.gov The symmetric vibrations of the carbon skeleton are also typically more prominent in Raman spectra compared to FTIR. This makes the technique useful for confirming the presence of the enol form and providing a more complete picture of the molecule's vibrational modes. chemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound. It provides detailed information about the carbon-hydrogen framework and is uniquely suited for studying the dynamic keto-enol equilibrium, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. researchgate.netnih.gov

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In a solution of this compound, the spectrum is a composite of signals from both the keto and enol tautomers. thermofisher.com

Keto Tautomer: The spectrum for the diketo form is expected to show distinct signals for each unique proton environment. The ethoxy group would produce a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-). The two methylene groups at C1 and C3 are chemically non-equivalent and would likely appear as two separate singlets. The terminal methyl group (C5) would also appear as a singlet.

Enol Tautomer: The enol form presents a different set of signals. The ethoxy group protons would remain a triplet and quartet. A key signal is the vinylic proton (=CH-) at C3, which would appear as a singlet. The enolic hydroxyl proton (-OH) signal is often broad and can appear over a wide chemical shift range, typically far downfield (e.g., >10 ppm) due to strong intramolecular hydrogen bonding. The methylene protons at C1 and the methyl protons at C5 would each give rise to a singlet, but at chemical shifts different from their keto counterparts due to the conjugated system.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Tautomers
Proton AssignmentTautomerPredicted δ (ppm)Multiplicity
-OCH₂CHKeto & Enol~1.2 - 1.3Triplet
-OCH₂CH₃Keto & Enol~4.1 - 4.2Quartet
CH₃-C(O)- (C5)Keto~2.2Singlet
-(O)C-CH₂-C(O)- (C3)Keto~3.6Singlet
EtO-CH₂-C(O)- (C1)Keto~4.0Singlet
CH₃-C(O)- (C5)Enol~2.0Singlet
EtO-CH₂-C(O)- (C1)Enol~3.8Singlet
-(O)C=CH- (C3)Enol~5.5Singlet
Enolic OHEnol>10Broad Singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. As with ¹H NMR, separate peaks are observed for the keto and enol forms.

Keto Tautomer: The spectrum will show seven distinct signals. The two carbonyl carbons (C2 and C4) are the most downfield, typically appearing in the 190-210 ppm region. libretexts.orglibretexts.org The carbons of the ethoxy group (-OCH₂CH₃) and the methylene carbons (C1, C3) will appear in the 50-70 ppm range, while the two methyl carbons will be the most upfield.

Enol Tautomer: The carbon framework is different due to the C=C double bond. The spectrum will still show seven signals, but their positions will have shifted. The C2 and C4 carbons will be in different environments; one remains carbonyl-like while the other becomes part of the enol double bond (C=C-OH), shifting its resonance significantly. The C3 carbon is now sp² hybridized and will appear in the vinylic region (90-110 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Tautomers
Carbon AssignmentTautomerPredicted δ (ppm)
CH₃-CH₂-O-Keto & Enol~14 - 15
CH₃-C(O)- (C5)Keto~30
-(O)C-CH₂-C(O)- (C3)Keto~58
-O-CH₂-CH₃Keto & Enol~61 - 62
EtO-CH₂-C(O)- (C1)Keto~70
-C(O)-CH₂-C(O)- (C4)Keto~202
-CH₂-C(O)-CH₂- (C2)Keto~205
CH₃-C(OH)= (C5)Enol~25
EtO-CH₂-C(O)- (C1)Enol~68
=CH- (C3)Enol~100
-C(O)- (C2)Enol~175
-C(OH)= (C4)Enol~180

Advanced NMR Techniques for Mechanistic Insights and Tautomeric Studies

Beyond simple 1D spectra, advanced NMR experiments are invaluable for studying the tautomeric equilibrium and reaction mechanisms of this compound and its derivatives.

The relative ratio of the keto and enol forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. thermofisher.comthecatalyst.org This allows for the calculation of the equilibrium constant (Keq = [enol]/[keto]). Studies on related β-dicarbonyls have shown that this equilibrium is highly sensitive to the solvent, temperature, and concentration. cdnsciencepub.comresearchgate.netresearchgate.net Polar, protic solvents tend to stabilize the keto form by disrupting the intramolecular hydrogen bond of the enol, shifting the equilibrium. researchgate.net Variable-temperature (VT) NMR studies can be employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

Two-dimensional (2D) NMR techniques are used for definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would confirm the connectivity within the ethoxy group (-OCH₂CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity around quaternary carbons (like the carbonyl carbons) and piecing together the entire molecular structure. ipb.pt

These advanced methods provide a comprehensive understanding of the static and dynamic properties of this compound, offering insights into which tautomer might be the reactive species in a given chemical transformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing vital information on its molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. This technique is capable of measuring mass-to-charge ratios to a very high degree of accuracy. For instance, in the characterization of derivatives of this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated mass of the expected molecular formula. A close match between the experimental and calculated mass, typically within a few parts per million (ppm), serves as strong evidence for the proposed chemical formula.

An example of HRMS data for a related ethoxy-containing compound, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, demonstrated a single peak for the molecular ion with an exact mass of 341.1504 amu. This experimental value was in excellent agreement with the predicted mass for its calculated molecular formula, falling well within the standard tolerated deviation.

Table 1: Illustrative HRMS Data for an Ethoxy-Containing Heterocyclic Dione

Parameter Value
Molecular Formula C₁₉H₂₀N₂O₄
Calculated Exact Mass 341.1423 amu
Measured Exact Mass 341.1504 amu

| Technique | ESI-HRMS |

This interactive table showcases typical data obtained from HRMS analysis, highlighting the precision in mass determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Standard mass spectrometry techniques, often using electron ionization (EI), are utilized to determine the nominal molecular weight and to gain structural insights through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be expected to follow patterns characteristic of both ethers and ketones.

Upon ionization, the molecular ion of this compound ([C₇H₁₂O₃]⁺) would have a nominal mass of 144. The fragmentation process would likely involve cleavages at bonds adjacent to the oxygen atoms and the carbonyl groups. Key fragmentation pathways could include:

Alpha-cleavage next to the ether oxygen, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).

Cleavage of the C-C bonds adjacent to the carbonyl groups, a common fragmentation route for ketones.

McLafferty rearrangement , if a gamma-hydrogen is available for transfer to a carbonyl oxygen, could lead to the elimination of a neutral molecule.

The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio of these fragments, with the most abundant fragment ion forming the base peak of the spectrum. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Potential Origin
144 [CH₃COCH₂C(O)CH₂OCH₂CH₃]⁺• Molecular Ion
115 [M - C₂H₅]⁺ Loss of an ethyl group
99 [M - OC₂H₅]⁺ Loss of an ethoxy group
85 [CH₃COCH₂CO]⁺ Cleavage of the ethoxymethyl group

| 43 | [CH₃CO]⁺ | Acylium ion |

This interactive table presents a hypothetical fragmentation pattern for this compound based on the general principles of mass spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₁₂O₃). A close agreement between the experimental and calculated values provides strong evidence for the purity and the assigned elemental composition of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₂O₃)

Element Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon (C) 12.01 7 84.07 58.32
Hydrogen (H) 1.01 12 12.12 8.39
Oxygen (O) 16.00 3 48.00 33.29

| Total | | | 144.19 | 100.00 |

This interactive table details the theoretical elemental composition of this compound.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are powerful for elucidating the three-dimensional atomic arrangement in solid samples of this compound and its derivatives, particularly for those that are crystalline.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Table 4: Representative Crystallographic Data Parameters from a Single Crystal XRD Experiment

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell
Volume (V) The volume of the unit cell
Z The number of molecules in the unit cell
Calculated Density (ρ) The calculated density of the crystal

| R-factor | An indicator of the quality of the structural model |

This interactive table lists the key parameters that are determined from a single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the detailed atomic coordinates of a single crystal analysis, it is an excellent tool for identifying crystalline phases. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique "fingerprint" for a specific crystalline solid. PXRD is therefore used to:

Identify the crystalline form (polymorph) of a compound.

Assess the purity of a crystalline sample by detecting the presence of other crystalline phases.

Monitor phase transitions as a function of temperature or pressure.

For derivatives of this compound, PXRD can be used to ensure batch-to-batch consistency in the solid-state form and to identify any potential impurities that are crystalline in nature.

Table 5: List of Compound Names

Compound Name
This compound

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and for purity assessment. The choice of method depends on the volatility and polarity of the analyte, as well as the specific requirements of the analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification of the compound and related impurities.

Methodology and Findings: The analysis of β-keto esters, including compounds structurally similar to this compound, can present challenges such as peak tailing. This phenomenon is often attributed to the keto-enol tautomerism inherent in these molecules, which can interact with the stationary phase of the GC column. Another potential issue is the thermal stability of the compound, as elevated temperatures in the injector port or column can sometimes lead to degradation or hydrolysis. chromforum.org

For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms or equivalent), is typically suitable. The selection of appropriate temperature programs and injector settings is crucial to achieve good peak shape and resolution. For instance, analysis of related compounds like ethyl acetoacetate has been attempted with columns like the HP-1, with discussions highlighting the importance of injector temperature relative to the analyte's boiling point to ensure proper vaporization. chromforum.org

GC-MS analysis provides structural confirmation through the fragmentation pattern of the parent molecule. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the loss of the ethoxy group, acetyl group, and other key structural motifs. This allows for unambiguous identification in complex mixtures. researchgate.netjmaterenvironsci.comujpronline.com

Below is a table summarizing typical starting parameters for a GC-MS analysis of this compound, derived from methods used for similar compounds. jmaterenvironsci.comoecd.org

ParameterTypical Value/ConditionPurpose
Column 30-60 m, 0.25 mm ID, 0.25 µm film thickness (e.g., Restek Rtx-5ms)Provides high-resolution separation of volatile components.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Flow Rate 1 mL/min (constant flow)Ensures consistent retention times and peak shapes.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for concentrated samples.
Oven Program Initial: 60-80°C (hold 2 min), Ramp: 5-10°C/min, Final: 250-300°C (hold 5 min)Separates compounds based on their boiling points and column interactions.
MS Detector Electron Ionization (EI) at 70 eVFragments the molecules for identification.
MS Scan Range 40-400 m/zDetects the mass-to-charge ratio of the compound and its fragments.

This interactive table provides a summary of typical GC-MS parameters.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For β-keto esters like this compound, HPLC is a valuable tool, though it comes with its own set of challenges.

Methodology and Findings: A primary difficulty in the reversed-phase HPLC (RP-HPLC) analysis of β-keto esters is poor peak shape, often manifesting as broad or split peaks. chromforum.org This is a direct consequence of the keto-enol tautomerism, where the two forms can separate under certain chromatographic conditions. chromforum.org Several strategies can be employed to overcome this issue:

Temperature Adjustment: Increasing the column temperature can accelerate the interconversion between tautomers, causing the system to "see" an averaged state and resulting in a single, sharper peak. chromforum.org

pH Control: The tautomeric equilibrium is often pH-dependent. Using an acidic mobile phase can speed up the interconversion, leading to improved peak shape. chromforum.org

Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been successfully used to achieve high-resolution separation and good peak shapes for β-diketones and related compounds. chromforum.org

Chiral HPLC can also be employed for the separation of enantiomers if a chiral center is introduced into a derivative of this compound. For example, Daicel Chiralcel columns with mobile phases like hexane (B92381)/isopropanol have been used for the chiral analysis of other β-keto esters. google.com

The following table outlines a potential set of starting conditions for the HPLC analysis of this compound.

ParameterTypical Value/ConditionPurpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) or Mixed-ModeStationary phase for separating compounds based on polarity.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidEluent to carry the sample through the column; acid improves peak shape.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation and analysis time.
Column Temp. 30 - 40 °CCan be optimized to improve peak shape by managing tautomerism. chromforum.org
Detector UV-Vis (e.g., at 254 nm or 275 nm)Detects the analyte based on its absorbance of UV light.
Injection Vol. 5 - 20 µLThe amount of sample introduced onto the column.

This interactive table summarizes potential HPLC starting conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used extensively in organic synthesis to monitor the progress of a reaction. libretexts.orgukessays.com It is an ideal tool for observing the conversion of starting materials to products in syntheses involving this compound.

Methodology and Findings: To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. rsc.org Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding. libretexts.org

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically polar silica (B1680970) gel or alumina) and the mobile phase (a less polar solvent or solvent mixture). ukessays.com The choice of the eluent (mobile phase) is critical for achieving good separation. A common solvent system for compounds of intermediate polarity like this compound and its derivatives would be a mixture of a non-polar solvent like hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297). rsc.org The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation.

After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. rsc.org Otherwise, staining agents like iodine vapor or potassium permanganate (B83412) can be used to make the spots visible. rsc.org

ComponentFunctionExample
Stationary Phase The polar adsorbent material coated on the plate.Silica gel on aluminum or glass backing. ukessays.com
Mobile Phase (Eluent) Solvent system that moves up the plate by capillary action.Hexane:Ethyl Acetate (e.g., 4:1 or 2:1 v/v). rsc.orgrsc.org
Spotting Application of the sample to the baseline of the plate.Micropipette or capillary tube. rsc.org
Development Separation of components as the eluent ascends the plate.Performed in a sealed chromatography tank/chamber. rsc.org
Visualization Method to observe the separated spots.UV light (254 nm), iodine chamber, or chemical stain. rsc.org

This interactive table outlines the key components and procedures for TLC analysis.

Theoretical and Mechanistic Investigations of 1 Ethoxy 2,4 Pentanedione Reactions

Computational Chemistry Approaches to Reaction Mechanisms

Quantum Mechanical Calculations of Reaction Pathways

Currently, there are no specific quantum mechanical calculations of reaction pathways published for 1-ethoxy-2,4-pentanedione. Such studies would be instrumental in elucidating the transition states and energy barriers involved in its chemical transformations.

Computational Studies of Molecular and Electronic Structure

Detailed computational studies on the molecular and electronic structure of this compound are not found in the existing scientific literature. These studies would provide valuable insights into its reactivity, bond lengths, charge distribution, and orbital energies.

Enzyme Kinetics and Mechanistic Modeling

Mathematical Modeling of Enzyme-Catalyzed Reactions

There is no available research that presents mathematical modeling of enzyme-catalyzed reactions specifically involving this compound.

Investigation of Enzyme-Substrate Interactions and Inhibition Phenomena

Scientific investigations into the interactions of this compound with enzymes, including any potential substrate or inhibitory activities, have not been reported.

Thermodynamic and Kinetic Parameters of Transformations

A comprehensive analysis of the thermodynamic and kinetic parameters for the transformations of this compound is absent from the scientific record. This includes experimental or calculated data on enthalpy, entropy, Gibbs free energy, and rate constants for its reactions.

Activation Energy Determinations

A critical aspect of understanding the kinetics of any chemical reaction is the determination of its activation energy (Ea), which represents the minimum energy required for a reaction to occur. This parameter is fundamental in predicting reaction rates and elucidating reaction mechanisms.

Data Table: Activation Energy for Reactions of this compound

Reaction TypeMethodActivation Energy (kJ/mol)Source
Data Not AvailableData Not AvailableData Not AvailableData Not Available

A thorough review of scientific literature did not yield any experimental or computational studies that have determined the activation energy for reactions involving this compound.

Enthalpy and Entropy Change Calculations

The thermodynamic feasibility and spontaneity of a chemical reaction are governed by changes in enthalpy (ΔH) and entropy (ΔS). Enthalpy change reflects the heat absorbed or released during a reaction, while entropy change indicates the degree of disorder or randomness.

Data Table: Thermodynamic Parameters for Reactions of this compound

Reaction TypeΔH (kJ/mol)ΔS (J/mol·K)Source
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Currently, there are no published studies reporting the calculated or experimentally determined enthalpy and entropy changes for reactions of this compound.

Structure-Reactivity Relationships in this compound Chemistry

Structure-reactivity relationships (SRRs) are essential for predicting the chemical behavior of a molecule based on its structural features. For this compound, this would involve understanding how the presence of the ethoxy group at the first position influences the reactivity of the dicarbonyl moiety. The electron-donating or withdrawing nature of the ethoxy group, as well as its steric hindrance, would be expected to play a significant role in the compound's reactivity compared to its parent compound, 2,4-pentanedione.

However, specific studies detailing these relationships for this compound are absent from the current body of scientific literature. While general principles of beta-diketone reactivity are well-established, their specific application and quantitative analysis for this ethoxy derivative have not been reported.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Precursors in the Synthesis of Heterocyclic Scaffolds

The dicarbonyl nature of 1-ethoxy-2,4-pentanedione makes it an ideal starting material for condensation reactions to form various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

The synthesis of pyrazoles and isoxazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a dinucleophilic reagent. This compound serves as a competent C3 building block in these transformations.

The classical Knorr synthesis of pyrazoles involves the reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net In this reaction, this compound can react with hydrazine to yield substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The presence of the ethoxy group and a methyl group on the dicarbonyl backbone of this compound would lead to the formation of asymmetrically substituted pyrazoles.

Similarly, isoxazoles can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). mdpi.combu.edu.eg The reaction of this compound with hydroxylamine would first form an oxime with one of the carbonyl groups, which then undergoes cyclization by the attack of the hydroxyl group on the second carbonyl, followed by dehydration to yield the isoxazole (B147169) ring. mdpi.com This method provides a straightforward route to 3,5-disubstituted isoxazoles. bu.edu.eg

Table 1: Synthesis of Pyrazole and Isoxazole from this compound

Heterocycle Reagent General Reaction
Pyrazole Hydrazine Cyclocondensation

Pyrimidine (B1678525) rings are central to numerous biologically active compounds, including nucleic acids. The Pinner synthesis is a traditional method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com this compound can serve as the three-carbon fragment in this reaction. When reacted with various amidines, it can produce a wide range of substituted pyrimidines. The reaction is typically catalyzed by acid or base and proceeds through a cyclocondensation mechanism.

Another significant route to pyrimidine derivatives is the Biginelli reaction, a one-pot multicomponent reaction that combines a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. researchgate.net While the classical Biginelli reaction often employs ethyl acetoacetate (B1235776), the structural features of this compound make it a suitable substrate for generating highly functionalized dihydropyrimidinones or their thio-analogs.

The reaction of 1,3-dicarbonyl compounds with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives provides access to complex spirooxindole frameworks, which are prevalent in many natural products and pharmacologically active molecules. uc.pt A common approach involves a three-component reaction between isatin, a nucleophile like malononitrile, and a 1,3-dicarbonyl compound. researchgate.net In this context, this compound can act as the dicarbonyl component, leading to the formation of highly substituted spiro[indoline-3,4'-pyran] derivatives. The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. uc.pt

Intermediates for Complex Molecule Construction

Beyond its role in forming fundamental heterocyclic systems, this compound is a key starting material for the synthesis of more intricate and specialized molecules.

A significant application of this compound is in the synthesis of precursors for Vitamin B6. Research has demonstrated its use in the lipase-catalyzed addition reaction with 2-cyanoacetamide (B1669375) to produce 3-cyano-4-(ethoxymethyl)-6-methyl-2-pyridone. researchgate.net This pyridone derivative is a crucial intermediate in the industrial synthesis of Vitamin B6 (pyridoxine). researchgate.net The enzymatic nature of this synthesis highlights a green chemistry approach, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Kinetic studies have shown that the lipase (B570770) from Candida rugosa has a high affinity for this compound. researchgate.net

Table 2: Key Reaction in Vitamin B6 Precursor Synthesis

Reactant 1 Reactant 2 Catalyst Product

The β-dicarbonyl moiety is a common structural feature in many fluorescent organic compounds. While direct synthesis of fluorescent probes from this compound is not extensively documented, its structural similarity to other β-dicarbonyls used in fluorophore synthesis, such as 2,4-pentanedione (acetylacetone), suggests its potential in this area. For instance, β-diketones are used to synthesize fluorescent dyes like curcumin (B1669340) derivatives and boron-dipyrromethene (BODIPY) analogues. researchgate.net These dyes often rely on the ability of the β-dicarbonyl unit to form stable complexes with boron trifluoride or to undergo condensation reactions to create extended π-conjugated systems, which are responsible for their photophysical properties. The ethoxy group in this compound could be used to tune the solubility and electronic properties of the resulting fluorescent probes, potentially leading to new imaging agents with tailored characteristics.

Derivatives for Functional Material Development

The development of functional materials often relies on the synthesis of specialized monomers and structural motifs that can be incorporated into larger polymeric or supramolecular architectures. The β-diketone moiety, characteristic of this compound, serves as a versatile scaffold for chemical modification, presenting potential for the creation of novel functional materials.

Derivatives of this compound could theoretically be designed to act as monomers in polymerization reactions. By chemically modifying the terminal methyl group or the active methylene (B1212753) group, functionalities such as vinyl, acrylate, or epoxide groups could be introduced. These modified derivatives could then participate in various polymerization processes, including radical, condensation, or ring-opening polymerizations. The incorporation of the β-diketone structure into the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as metal-chelating capabilities, altered thermal stability, or specific solubility characteristics.

Furthermore, the ability of β-diketones to form stable complexes with metal ions could be exploited in the context of material science. Derivatives of this compound could serve as organic linkers in the synthesis of metal-organic frameworks (MOFs) or as cross-linking agents to create metallo-supramolecular polymers. Such materials are of significant interest for applications in gas storage, separation, and catalysis.

While the chemical principles suggest that this compound is a viable precursor for derivatives used in functional material development, it is important to note that specific examples and detailed research findings on the synthesis and application of such materials derived explicitly from this compound are not extensively documented in publicly available scientific literature. The potential in this area is largely inferred from the broader, well-established chemistry of other β-diketone compounds.

Catalytic Roles of this compound and its Derivatives

The structural features of this compound, specifically the β-dicarbonyl group, endow it with significant potential in the field of catalysis. Its utility can be broadly categorized into its roles in organocatalysis, where the molecule itself facilitates a reaction, and in metal-mediated catalysis, where it acts as a crucial ligand to a catalytically active metal center.

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The β-dicarbonyl motif is a common feature in substrates used in many organocatalytic transformations. The methylene protons located between the two carbonyl groups of this compound are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate is a key intermediate in many carbon-carbon bond-forming reactions.

In the context of organocatalysis, this compound can serve as a pronucleophile in reactions such as:

Michael Additions: The enolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction, often catalyzed by a chiral amine or other organocatalyst to achieve high enantioselectivity. nih.gov

Aldol Reactions: It can participate as a nucleophile in aldol-type reactions with aldehydes or ketones.

Mannich Reactions: It can react with an imine or an iminium ion in the presence of an organocatalyst.

While β-dicarbonyl compounds are frequently employed as substrates in these and other organocatalytic reactions, specific studies highlighting this compound as either the substrate of choice or as the catalyst itself are not widely reported. rsc.orgiciq.orgacs.orgbeilstein-journals.org The potential for its use in this capacity is inferred from the well-documented reactivity of analogous β-diketone structures.

Metal-mediated Catalysis

The most significant catalytic role for this compound is as a ligand in metal-mediated catalysis. The compound can be deprotonated to form the 1-ethoxy-2,4-pentanedionate anion, which functions as a powerful bidentate chelating agent. The two oxygen atoms of the enolate form a stable six-membered ring with a wide variety of metal ions. icm.edu.pl

These metal complexes, analogous to the well-known metal acetylacetonates, are often highly soluble in organic solvents and possess favorable stability and volatility. The electronic and steric properties of the ligand can be tuned by the presence of the ethoxy group, which can influence the reactivity and selectivity of the metal's catalytic center. Metal complexes derived from β-diketones are known to catalyze a vast range of organic transformations. icm.edu.plnih.gov

Based on the established catalytic activity of analogous metal acetylacetonate (B107027) complexes, it is hypothesized that metal complexes of this compound could be effective catalysts for numerous important reactions. The table below outlines some potential metal complexes and their plausible catalytic applications.

Metal IonPotential Complex FormulaHypothesized Catalytic Application (by Analogy)
Iron(III)Fe(C₇H₁₁O₃)₃Oxidation reactions, cross-coupling reactions.
Copper(II)Cu(C₇H₁₁O₃)₂Oxidative coupling, polymerization, cyclopropanation.
Cobalt(II)/(III)Co(C₇H₁₁O₃)₂/₃Wacker-type oxidation, hydrogenation, hydroformylation. nih.gov
Palladium(II)Pd(C₇H₁₁O₃)₂Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation.
Aluminum(III)Al(C₇H₁₁O₃)₃Ring-opening polymerization of cyclic esters (e.g., lactide).
Lanthanides (e.g., La, Yb)Ln(C₇H₁₁O₃)₃Lewis acid catalysis in various C-C and C-O bond-forming reactions. lookchem.com

While the formation of these metal complexes is chemically sound, extensive experimental studies to confirm and detail the specific catalytic performance of this compound-metal complexes are required to fully realize their potential in synthetic chemistry.

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